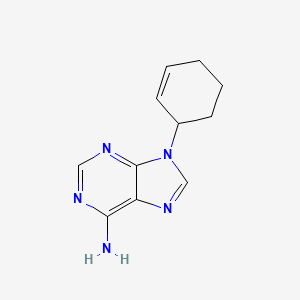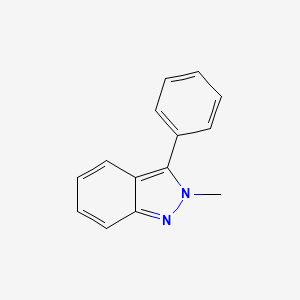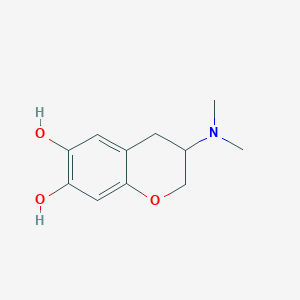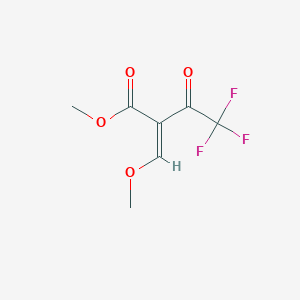
9-(Cyclohex-2-en-1-yl)-9h-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Cyclohex-2-en-1-yl)-9h-purin-6-amine is a compound that belongs to the purine family, which is a class of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a cyclohexene ring attached to the purine structure. Purines are essential components of nucleotides, which are the building blocks of DNA and RNA. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Cyclohex-2-en-1-yl)-9h-purin-6-amine typically involves the reaction of cyclohex-2-en-1-yl derivatives with purine precursors. One common method is the reaction of 3-bromocyclohexene with aniline to form 2-(cyclohex-2-en-1-yl)aniline, which is then further reacted with purine derivatives under specific conditions . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(Cyclohex-2-en-1-yl)-9h-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted purine derivatives.
Scientific Research Applications
9-(Cyclohex-2-en-1-yl)-9h-purin-6-amine has several scientific research applications:
Chemistry: The compound is used in the synthesis of novel purine derivatives and as a building block for complex organic molecules.
Biology: It is studied for its potential role in biological processes, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of 9-(Cyclohex-2-en-1-yl)-9h-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
9-cyclohex-2-en-1-yl-3H-purine-6-thione: This compound has a similar structure but contains a sulfur atom instead of an amine group.
2-(cyclohex-2-en-1-yl)acetanilides: These compounds share the cyclohexene ring but differ in their functional groups.
Uniqueness
The uniqueness of 9-(Cyclohex-2-en-1-yl)-9h-purin-6-amine lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.
Properties
CAS No. |
6975-25-3 |
|---|---|
Molecular Formula |
C11H13N5 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
9-cyclohex-2-en-1-ylpurin-6-amine |
InChI |
InChI=1S/C11H13N5/c12-10-9-11(14-6-13-10)16(7-15-9)8-4-2-1-3-5-8/h2,4,6-8H,1,3,5H2,(H2,12,13,14) |
InChI Key |
IASJUTNOXFGCJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B11893392.png)
![5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine](/img/structure/B11893394.png)



